

Aip1 (DAB2IP): Expression, Signaling, and Detection in a Research Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aip1*

Cat. No.: B15598994

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ASK1-interacting protein 1 (Aip1), also known as Disabled homolog 2-interacting protein (DAB2IP), is a multi-domain signaling scaffold protein that plays a critical role in a variety of cellular processes.^{[1][2]} Initially identified as an interacting partner for Apoptosis signal-regulating kinase 1 (ASK1), Aip1 is now recognized as a member of the Ras GTPase-activating protein (Ras-GAP) family.^{[3][4]} It is implicated in modulating cellular responses to stress, inflammation, and oncogenic signals.^{[1][5]} Due to its function as a tumor suppressor in several cancers and its involvement in inflammatory diseases, Aip1 has emerged as a protein of significant interest for therapeutic development.^{[4][5][6][7]} This guide provides a comprehensive overview of Aip1 expression across various cell types and tissues, its role in key signaling pathways, and detailed protocols for its detection and quantification.

Aip1 Expression Profile

Aip1 exhibits a broad but differential expression pattern across human tissues and cell types. Its expression is often dysregulated in pathological states, particularly in cancer and inflammatory conditions.

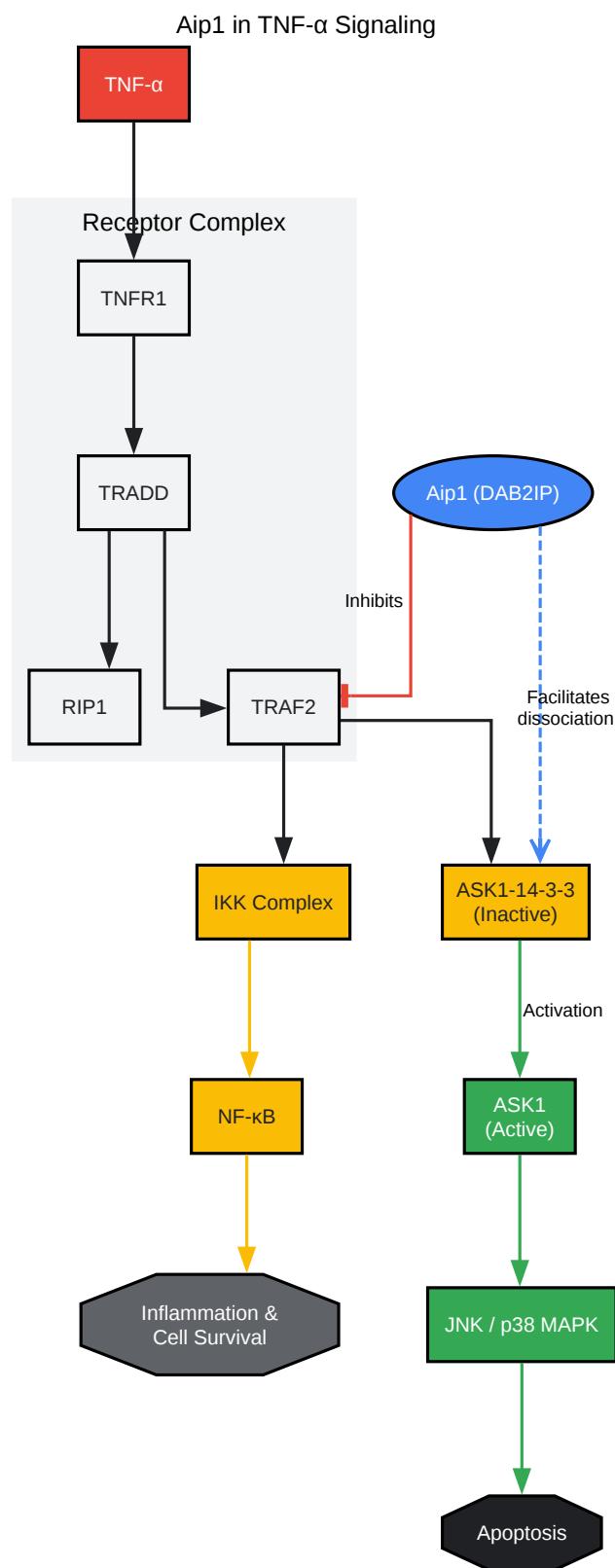
Expression in Normal Tissues and Cells

Based on immunohistochemical and RNA sequencing data, Aip1 shows widespread cytoplasmic expression in most tissues.^{[8][9]} It is highly expressed in the vascular endothelium, where it functions as a signaling adaptor that mediates stress-induced responses and functions as an inflammatory suppressor.^{[1][2]} In addition to endothelial cells, Aip1 is found in various other cell types, though its expression levels can vary.

Differential Expression in Pathological Conditions

A significant body of research highlights the downregulation or loss of Aip1 expression in numerous cancers, often through epigenetic mechanisms like promoter hypermethylation.^{[5][7]} This loss is frequently associated with increased tumor aggressiveness, metastasis, and poor patient prognosis.

Condition	Tissue	Aip1 (DAB2IP) Expression Change	Associated Features	References
Colorectal Cancer	Colon	Significantly lower mRNA and protein levels in tumor vs. normal tissue.	Promoter hypermethylation in ~81% of tumors. Loss promotes tumor development by activating wild-type RAS.	[5][6]
Pancreatic Cancer	Pancreas	Significantly lower in cancer tissues/cells vs. adjacent/normal tissues.	Correlates with KRAS mutation status, perineural invasion, and clinical stage.	[4]
Breast Cancer	Breast	Significantly downregulated in tumor vs. adjacent normal tissue.	Low levels correlate with poor overall and relapse-free survival.	[7]
Bladder Cancer	Bladder	Low expression in ~73% of urothelial carcinoma tissues.	Associated with high tumor stage, high grade, and larger tumor size.	[10]
Type 2 Diabetes	Adipose Tissue	Downregulated in omental adipose tissue of obese patients with T2D.	Negatively correlated with HOMA-IR and waist-to-hip ratio.	[11][12]


Role of Aip1 in Cellular Signaling

Aip1 functions as a critical signaling node, primarily by mediating a balance between pro-apoptotic and pro-survival pathways in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF- α).

The TNF- α Signaling Axis

In response to TNF- α , Aip1 plays a dual role. It facilitates the activation of the pro-apoptotic ASK1-JNK signaling cascade while simultaneously inhibiting the pro-survival IKK-NF- κ B pathway.[\[1\]](#)

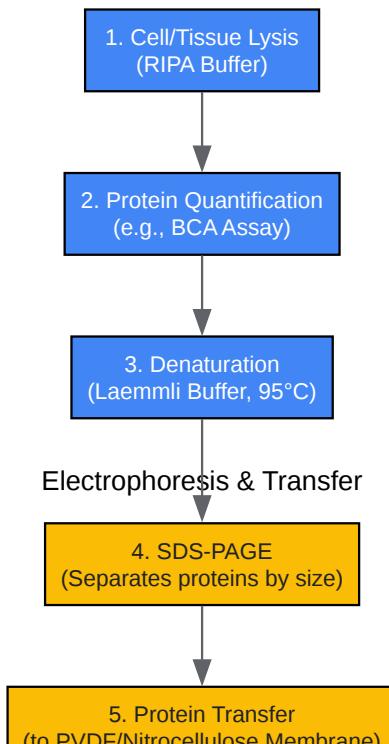
- ASK1-JNK Pathway Activation: TNF- α stimulation induces a conformational change in Aip1, allowing it to bind to ASK1. This interaction facilitates the dissociation of the inhibitor protein 14-3-3 from ASK1, leading to ASK1 activation and subsequent phosphorylation of downstream targets like JNK and p38 MAPK.[\[3\]](#)[\[13\]](#)[\[14\]](#)
- NF- κ B Pathway Inhibition: The Aip1 protein can interact with TRAF2, a key component of the TNF receptor complex, to inhibit the signaling cascade that leads to the activation of the IKK complex and subsequent NF- κ B activation.[\[1\]](#)

[Click to download full resolution via product page](#)**Caption:** Aip1 modulates TNF- α signaling pathways.

Role in TLR4 Signaling

Aip1 also functions as an Arf6-GAP (GTPase-activating protein), which allows it to negatively regulate Toll-like receptor 4 (TLR4) signaling.^[1] This adds another layer to its role as an anti-inflammatory protein.

Experimental Protocols for Aip1 Analysis


Accurate detection and quantification of Aip1 expression are crucial for research and clinical studies. The following sections provide detailed protocols for the most common techniques.

Western Blotting for Aip1 Detection

Western blotting is used to determine the relative protein levels of Aip1 in cell or tissue lysates.

Western Blot Workflow for Aip1

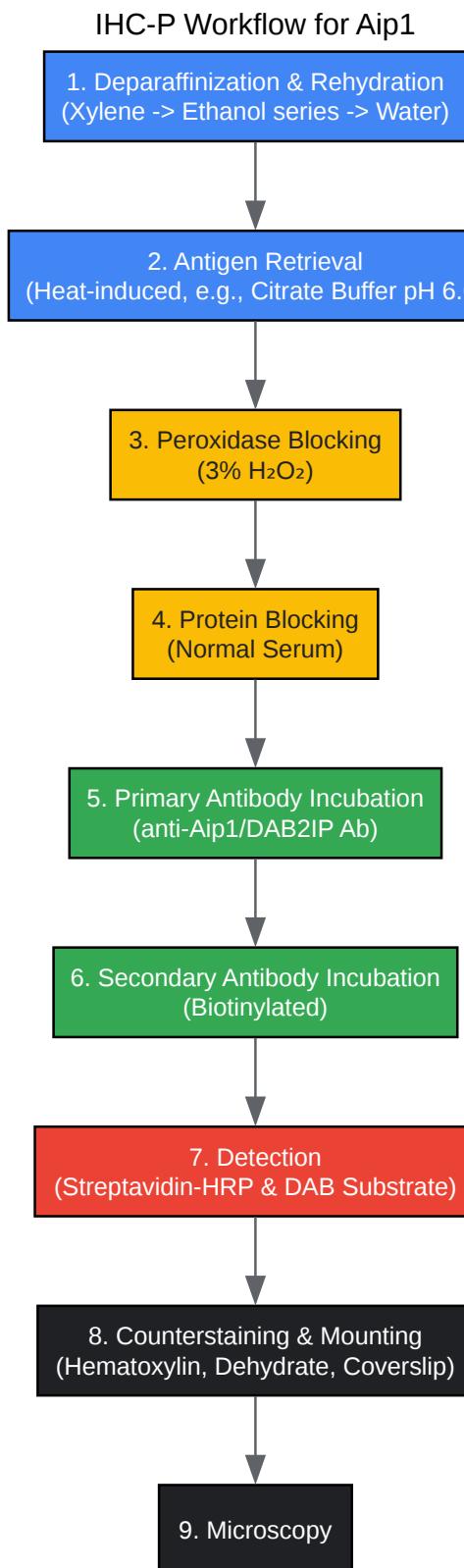
Sample Preparation

Electrophoresis & Transfer

Immunodetection

6. Blocking (5% non-fat milk or BSA)
7. Primary Antibody Incubation (anti-Aip1/DAB2IP Ab, 4°C O/N)
8. Secondary Antibody Incubation (HRP-conjugated Ab, 1h RT)
9. Detection (ECL Substrate & Imaging)

[Click to download full resolution via product page](#)**Caption:** Standard workflow for Aip1 protein detection via Western Blot.


Methodology:

- Sample Preparation:
 - Harvest cells or homogenize tissue in ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[15][16]
 - Sonicate or agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[15][16]
 - Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[15][16]
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[15]
 - Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16]
- SDS-PAGE and Protein Transfer:
 - Load 15-30 µg of protein per lane into an appropriate percentage polyacrylamide gel. Include a pre-stained protein ladder.
 - Run the gel until adequate separation is achieved.
 - Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17] Confirm transfer efficiency with Ponceau S staining.[16]
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).[15]
 - Incubate the membrane with a specific primary antibody against Aip1 (DAB2IP), diluted in blocking buffer, overnight at 4°C with gentle agitation.[15][18] (Note: Optimal antibody dilution should be determined from the manufacturer's datasheet or empirically).
 - Wash the membrane three times for 5-10 minutes each with TBST.[15][17]

- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[15][18]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, apply it to the membrane, and capture the signal using an imaging system or X-ray film.[15]

Immunohistochemistry (IHC) for Aip1 Localization

IHC is used to visualize the location and distribution of Aip1 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.

[Click to download full resolution via product page](#)

Caption: Workflow for localizing Aip1 protein in FFPE tissue sections.

Methodology:

- Deparaffinization and Rehydration:
 - Immerse FFPE tissue slides in xylene (two changes, 5-10 minutes each).[19]
 - Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (3-5 minutes each), followed by a final rinse in distilled water.[19]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).[20][21]
 - Heat the container in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[20]
- Staining Procedure:
 - Quench endogenous peroxidase activity by incubating sections in 0.3-3% hydrogen peroxide for 10-15 minutes. Rinse with PBS.[19][21]
 - Block non-specific binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[21]
 - Apply the primary antibody against Aip1 (DAB2IP), diluted in antibody diluent, and incubate in a humidified chamber (e.g., 60 minutes at 37°C or overnight at 4°C).
 - Wash slides with PBS (2-3 times, 5 minutes each).
 - Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature. Wash with PBS.[20]
 - Apply Streptavidin-HRP conjugates and incubate for 30 minutes. Wash with PBS.[20]
- Visualization and Mounting:

- Apply the DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity develops. Monitor under a microscope.[20]
- Rinse slides in running tap water to stop the reaction.
- Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.[20]
- Rinse thoroughly with tap water.
- Dehydrate the sections through an ethanol series and clear with xylene.[20]
- Mount with a permanent mounting medium and apply a coverslip.

Quantitative Real-Time PCR (qRT-PCR) for Aip1 mRNA Expression

qRT-PCR is used to measure the relative abundance of Aip1 (DAB2IP) mRNA transcripts.

Methodology:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells or tissues using a suitable kit (e.g., Trizol or column-based methods).
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
 - Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- Real-Time PCR:
 - Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the Aip1/DAB2IP gene, and a suitable qPCR master mix (e.g., SYBR Green).
 - Include a no-template control (NTC) for each primer set.

- Run the reaction on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Include a melt curve analysis at the end to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) value for Aip1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
 - Calculate the relative expression of Aip1 mRNA using the comparative Ct ($\Delta\Delta Ct$) method. The results are typically expressed as a fold change relative to a control sample.[\[22\]](#)

Conclusion

Aip1 (DAB2IP) is a ubiquitously expressed but tightly regulated signaling protein with profound implications in cancer biology and inflammatory diseases. Its role as a tumor suppressor and a negative regulator of inflammatory pathways makes it a compelling target for further investigation and potential therapeutic intervention. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the complex biology of Aip1 in various cellular and disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AIP1-mediated stress signaling in atherosclerosis and arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. AIP1 mediates TNF- α -induced ASK1 activation by facilitating dissociation of ASK1 from its inhibitor 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of DAB2IP Inhibits Ras Activity and Tumorigenesis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]
- 6. DAB2IP decreases cell growth and migration and increases sensitivity to chemotherapeutic drugs in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAB2IP suppresses invadopodia formation through destabilizing ALK by interacting with USP10 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AIP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Tissue expression of AIP - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Downregulation of DAB2IP results in cell proliferation and invasion and contributes to unfavorable outcomes in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASK1-Interacting Protein 1 Acts as a Novel Predictor of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASK1-Interacting Protein 1 Acts as a Novel Predictor of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AIP1: a new player in TNF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - AIP1: a new player in TNF signaling [jci.org]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. biomol.com [biomol.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. genscript.com [genscript.com]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 21. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. A semi-quantitative RT-PCR method to measure the in vivo effect of dietary conjugated linoleic acid on porcine muscle PPAR gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aip1 (DAB2IP): Expression, Signaling, and Detection in a Research Context]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598994#aip1-expression-in-different-cell-types-and-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com